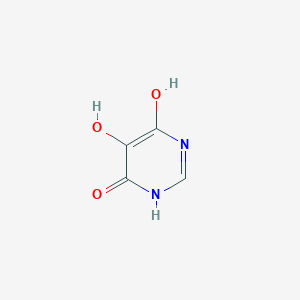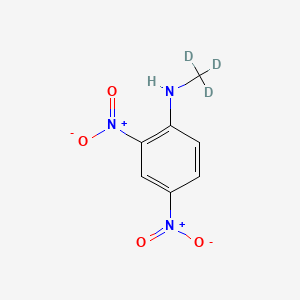
4'-O-Desmethyl 4'-O-Acetyl Diltiazem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is characterized by the molecular formula C23H26N2O5S and a molecular weight of 442.53 . It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of diltiazem and its metabolites.
Métodos De Preparación
The synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem involves several steps, starting from diltiazem. The primary synthetic route includes the selective demethylation of the 4’-O-methyl group followed by acetylation of the resulting hydroxyl group. The reaction conditions typically involve the use of strong acids or bases for demethylation and acetic anhydride for acetylation . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4’-O-Desmethyl 4’-O-Acetyl Diltiazem undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different esters or amides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for the analysis of diltiazem and its impurities.
Biology: The compound is used to study the metabolic pathways and enzyme interactions of diltiazem.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of diltiazem, aiding in the development of new therapeutic agents.
Industry: It is used in quality control processes to monitor and control impurity levels in diltiazem formulations
Mecanismo De Acción
The mechanism of action of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem is similar to that of diltiazem. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of these muscles, resulting in vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparación Con Compuestos Similares
4’-O-Desmethyl 4’-O-Acetyl Diltiazem is unique compared to other diltiazem derivatives due to its specific structural modifications. Similar compounds include:
Diltiazem: The parent compound, used widely in clinical settings.
4’-O-Desmethyl Diltiazem: A metabolite of diltiazem with similar pharmacological properties.
4’-O-Acetyl Diltiazem: Another derivative with acetylation at the 4’-O position
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications in research and industry.
Propiedades
Fórmula molecular |
C23H26N2O5S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
[(2S,3S)-2-(4-acetyloxyphenyl)-5-[2-(dimethylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C23H26N2O5S/c1-15(26)29-18-11-9-17(10-12-18)22-21(30-16(2)27)23(28)25(14-13-24(3)4)19-7-5-6-8-20(19)31-22/h5-12,21-22H,13-14H2,1-4H3/t21-,22+/m1/s1 |
Clave InChI |
XNHIWNXIIJPWLD-YADHBBJMSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)






![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
